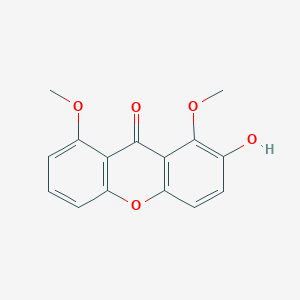

2-Hydroxy-1,8-dimethoxyxanthone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12O5 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

2-hydroxy-1,8-dimethoxyxanthen-9-one |

InChI |

InChI=1S/C15H12O5/c1-18-9-4-3-5-10-12(9)14(17)13-11(20-10)7-6-8(16)15(13)19-2/h3-7,16H,1-2H3 |

InChI Key |

GBFMELJNPSCLBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3OC)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Hydroxy-1,8-dimethoxyxanthone: A Technical Guide to Its Natural Sources and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-1,8-dimethoxyxanthone is a member of the xanthone (B1684191) class of organic compounds, which are characterized by a dibenzo-γ-pyrone heterocyclic scaffold. Xanthones and their derivatives are of significant interest to the scientific community due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the known natural sources of this compound and detailed methodologies for its isolation and characterization. While direct and extensive research on this compound is not as prevalent as for some other xanthones, this guide synthesizes the available information and provides context based on the isolation of structurally similar compounds.

Natural Sources

Based on current scientific literature, this compound has not been widely reported as a major constituent from natural sources. However, xanthones are commonly found in a variety of higher plants, fungi, and lichens. The family Gentianaceae, and specifically the genus Swertia, is a rich source of various substituted xanthones. While a direct isolation of this compound from Swertia petiolata has not been described, this plant is known to produce structurally related compounds, such as 1,3-dihydroxy-5,8-dimethoxyxanthone.[1] The isolation of numerous xanthone derivatives from different plant families suggests that minor quantities of this compound may exist in nature, awaiting discovery and characterization.

Table 1: Natural Sources of Structurally Related Xanthones

| Compound Name | Natural Source | Plant Family | Reference |

| 1,3-Dihydroxy-5,8-dimethoxyxanthone | Swertia petiolata | Gentianaceae | [1] |

| 4-Hydroxy-2,3-dimethoxyxanthone | Hypericum oblongifolium | Hypericaceae | [2] |

| 1,3-Dihydroxy-5-methoxyxanthone | Hypericum oblongifolium | Hypericaceae | [2] |

| 1,6-Dihydroxyxanthone | Garcinia cowa | Guttiferae | [2] |

| 1-O-primeverosyl-3,8-dihydroxy-5-methoxyxanthone | Swertia punctate | Gentianaceae | [3] |

| 8-hydroxy-3,5-dimethoxy-1-O-primeverosyl xanthone | Swertia longifolia | Gentianaceae | [3] |

Isolation Methodologies

The isolation of xanthones from natural sources typically involves a series of extraction and chromatographic steps. The following is a generalized protocol based on methods used for the isolation of similar xanthone derivatives.

Experimental Protocol: General Isolation of Xanthones from Plant Material

1. Plant Material Collection and Preparation:

-

The aerial parts, roots, or whole plant are collected and authenticated.

-

The plant material is shade-dried at room temperature to prevent the degradation of thermolabile compounds.

-

The dried material is coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction. A common method is maceration or Soxhlet extraction.

-

An 80% methanol (B129727) (MeOH) in water solution is a frequently used solvent for the initial extraction of polar and semi-polar compounds, including xanthones.[1]

-

The extraction is typically carried out for an extended period (e.g., 24-48 hours) with occasional shaking or continuous percolation.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

A common partitioning scheme involves suspending the crude extract in water and sequentially extracting with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Xanthones are typically found in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

-

The fraction containing the target xanthones is further purified using various chromatographic techniques.

-

Column Chromatography (CC): Silica gel is a commonly used stationary phase. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): This technique can be used for the final purification of small quantities of compounds.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is often employed for the final purification and to ensure the high purity of the isolated compound. A typical mobile phase would be a gradient of methanol or acetonitrile (B52724) in water.

5. Crystallization:

-

The purified compound is often crystallized from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or chloroform-methanol) to obtain pure crystals.

-

The melting point of the crystalline compound is determined as a preliminary check of purity.

Visualization of the Isolation Workflow

Caption: A generalized workflow for the isolation of xanthones from plant material.

Data Presentation and Characterization

The structural elucidation of an isolated xanthone is achieved through a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for Xanthone Characterization

| Spectroscopic Technique | Information Obtained |

| UV-Vis Spectroscopy | Provides information about the electronic transitions and the extent of conjugation in the xanthone nucleus. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and carbonyl (C=O) groups. |

| ¹H-NMR Spectroscopy | Determines the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of aromatic protons and methoxy groups are characteristic. |

| ¹³C-NMR Spectroscopy | Determines the number of carbon atoms and their chemical environment (e.g., carbonyl, aromatic, methoxy carbons). |

| Mass Spectrometry (MS) | Provides the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) gives the exact mass. |

For the specific compound, this compound, the expected molecular formula is C₁₅H₁₂O₅.

Conclusion

While this compound is not a widely reported natural product, the established methodologies for the isolation of structurally similar xanthones from various plant sources provide a clear and effective roadmap for its potential discovery and purification. Researchers seeking this compound should focus on plant genera known for producing a diversity of xanthones, such as Swertia, Hypericum, and Garcinia. The application of modern chromatographic and spectroscopic techniques is crucial for the successful isolation and unambiguous characterization of this and other novel xanthone derivatives. The potential biological activities of this compound remain an open area for future investigation, holding promise for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Biosynthesis of 2-Hydroxy-1,8-dimethoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-Hydroxy-1,8-dimethoxyxanthone, a methoxylated xanthone (B1684191) derivative. While the complete enzymatic pathway has not been fully elucidated in a single study, this document synthesizes current knowledge on xanthone biosynthesis to present a scientifically grounded, albeit partially hypothetical, pathway. This guide is intended to serve as a foundational resource for researchers investigating the natural product biosynthesis of xanthones and for professionals in drug development interested in the enzymatic synthesis of novel therapeutic compounds.

Core Concepts in Xanthone Biosynthesis

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. In higher plants, their biosynthesis originates from the shikimate and acetate (B1210297) pathways. The general pathway involves the formation of a benzophenone (B1666685) intermediate, which then undergoes intramolecular oxidative coupling to form the core xanthone structure. Subsequent modifications, such as hydroxylation, methylation, glycosylation, and prenylation, lead to the vast diversity of naturally occurring xanthones.

The biosynthesis of many xanthones, particularly in the Gentianaceae family (e.g., Centaurium erythraea), proceeds through the formation of a 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) precursor. This precursor then undergoes a series of modifications by enzymes such as cytochrome P450 monooxygenases (hydroxylases) and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) to yield a variety of substituted xanthones.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is outlined below, commencing from the well-established precursor, 1,3,5-trihydroxyxanthone. The initial steps leading to 1,3,5-THX are well-documented, while the subsequent hydroxylation and methylation steps to arrive at the final product are proposed based on the identification of structurally related intermediates and the known catalytic activities of relevant enzyme families.

Pathway Overview

The biosynthesis is hypothesized to proceed through the following key stages:

-

Formation of the Xanthone Core: The pathway begins with the cyclization of a benzophenone precursor to form 1,3,5-trihydroxyxanthone (1,3,5-THX).

-

Hydroxylation at the 8-position: The 1,3,5-THX core is hydroxylated at the C-8 position to yield 1,3,5,8-tetrahydroxyxanthone.

-

Sequential Methylation: Two successive methylation reactions at the 1- and 5- positions, likely catalyzed by specific O-methyltransferases, would lead to 1,8-dihydroxy-3,5-dimethoxyxanthone. This compound has been suggested as a potential intermediate in Centaurium erythraea[1].

-

Final Hydroxylation (Hypothetical): A final hydroxylation step at the C-2 position would yield the target molecule, this compound. This step is the most speculative and would require a highly specific hydroxylase.

The following diagram illustrates the proposed biosynthetic pathway.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes involved in the proposed biosynthetic pathway of this compound. The following table outlines the key kinetic parameters that would be essential to determine for the characterization of the putative enzymes in this pathway.

| Enzyme Class | Putative Enzyme | Key Parameters to Determine | Significance |

| Cytochrome P450 Hydroxylase | Xanthone 8-hydroxylase | Km (for 1,3,5-THX), kcat, Vmax, Specific Activity | Defines substrate affinity and catalytic efficiency. Crucial for understanding the flux through this branch of the pathway. |

| Xanthone 2-hydroxylase (Hypothetical) | Km (for Intermediate), kcat, Vmax, Specific Activity | Determines the efficiency of the final, hypothetical step. Essential for verifying the proposed pathway. | |

| O-Methyltransferase (OMT) | OMT1 (for 1-OH or 5-OH) | Km (for 1,3,5,8-THX and SAM), kcat, Vmax, Specific Activity | Elucidates substrate preference and catalytic rate for the initial methylation step. Helps to determine the order of methylation. |

| OMT2 (for 5-OH or 1-OH) | Km (for mono-methylated intermediate and SAM), kcat, Vmax | Characterizes the second methylation step, providing insight into the sequential nature of the modifications. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to investigate and validate the proposed biosynthetic pathway.

Protocol for Heterologous Expression and Assay of Putative Xanthone Hydroxylases (Cytochrome P450s)

This protocol is adapted for the functional characterization of plant-derived cytochrome P450 enzymes in a yeast expression system.

1. Gene Cloning and Vector Construction:

- Isolate total RNA from a plant source known to produce the target or related xanthones (e.g., Centaurium erythraea).

- Synthesize cDNA using reverse transcriptase.

- Amplify the putative hydroxylase genes using PCR with specific primers.

- Clone the amplified cDNA into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

2. Yeast Transformation and Expression:

- Transform the expression vector into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).

- Select transformed colonies on appropriate selective media.

- Inoculate a starter culture in selective glucose medium and grow overnight.

- Inoculate a larger culture with the starter culture and grow to mid-log phase.

- Induce protein expression by transferring the cells to a galactose-containing medium and incubate for 16-24 hours at 30°C.

3. Microsome Isolation:

- Harvest the yeast cells by centrifugation.

- Wash the cell pellet with a TEK buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl).

- Resuspend the cells in a lysis buffer (TEK buffer with 0.6 M sorbitol and 5 mM DTT).

- Lyse the cells using glass beads and vigorous vortexing.

- Centrifuge the lysate at low speed to remove cell debris.

- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

- Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol).

4. Enzyme Assay:

- Prepare a reaction mixture containing:

- 100 mM potassium phosphate (B84403) buffer (pH 7.4)

- 2 mM NADPH

- The xanthone substrate (e.g., 1,3,5-THX or the dimethoxy intermediate) dissolved in a small amount of DMSO.

- Microsomal protein (50-100 µg).

- Pre-incubate the mixture at 30°C for 5 minutes.

- Initiate the reaction by adding NADPH.

- Incubate for 1-2 hours at 30°C with shaking.

- Stop the reaction by adding an equal volume of ethyl acetate.

- Vortex and centrifuge to separate the phases.

- Collect the organic phase, evaporate to dryness, and resuspend in methanol (B129727).

- Analyze the product formation using HPLC or LC-MS.

The following diagram outlines the experimental workflow for hydroxylase characterization.

Protocol for Expression and Assay of Putative Xanthone O-Methyltransferases (OMTs)

This protocol describes the characterization of OMTs using a bacterial expression system.

1. Gene Cloning and Protein Expression:

- Follow the same initial steps as for the hydroxylase to amplify the putative OMT genes.

- Clone the OMT cDNA into a bacterial expression vector with a purification tag (e.g., pET-28a for a His-tag).

- Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

- Grow the bacterial culture to mid-log phase and induce protein expression with IPTG.

- Incubate for 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

2. Protein Purification:

- Harvest the cells by centrifugation.

- Lyse the cells by sonication in a lysis buffer.

- Centrifuge to pellet cell debris.

- Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

- Elute the purified protein and dialyze against a storage buffer.

- Verify protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).

3. Enzyme Assay:

- Prepare a reaction mixture containing:

- 100 mM Tris-HCl buffer (pH 7.5)

- 1 mM S-adenosyl-L-methionine (SAM) as the methyl donor.

- The xanthone substrate (e.g., 1,3,5,8-tetrahydroxyxanthone) dissolved in DMSO.

- Purified OMT enzyme (1-5 µg).

- Incubate the reaction at 30°C for 1-3 hours.

- Stop the reaction by adding an equal volume of methanol or by acidifying with HCl.

- Centrifuge to remove precipitated protein.

- Analyze the supernatant for the formation of methylated products by HPLC or LC-MS.

Protocol for Quantitative Analysis of Xanthones by HPLC

This protocol provides a general method for the separation and quantification of xanthones in reaction mixtures or plant extracts.

1. HPLC System and Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol with 0.1% formic acid).

- Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes.

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at a wavelength where xanthones have strong absorbance (e.g., 254 nm, 320 nm).

- Injection Volume: 10-20 µL.

2. Sample Preparation:

- For enzyme assays, filter the final reaction mixture through a 0.22 µm syringe filter before injection.

- For plant extracts, the extract should be dissolved in a suitable solvent (e.g., methanol), filtered, and diluted if necessary.

3. Quantification:

- Prepare a series of standard solutions of the target xanthone with known concentrations.

- Generate a calibration curve by plotting the peak area against the concentration of the standards.

- Quantify the amount of xanthone in the samples by comparing their peak areas to the calibration curve.

Conclusion

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. While the early stages of xanthone core formation are relatively well understood, the specific downstream modification enzymes remain to be fully characterized. This technical guide provides a robust framework for future research by proposing a plausible biosynthetic pathway, identifying the key enzyme classes involved, and detailing the necessary experimental protocols for their investigation. The successful elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this and other medicinally relevant xanthone compounds.

References

An In-Depth Technical Guide to 2-Hydroxy-1,8-dimethoxyxanthone: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-1,8-dimethoxyxanthone is a naturally occurring or synthetically derived xanthone (B1684191) derivative. Xanthones, a class of oxygenated heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, this document explores its potential biological activities, with a focus on its antioxidant and anti-inflammatory effects, and delves into the modulation of key signaling pathways such as NF-κB and MAPK. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. While specific experimental data for this compound is limited in the public domain, this section compiles available information for structurally similar compounds and outlines standard experimental procedures for the determination of these key parameters.

Table 1: Physicochemical Properties of Xanthone Derivatives

| Property | This compound (Predicted/Inferred) | 1,8-Dihydroxy-3,5-dimethoxyxanthone[1] | 1,2-Dihydroxy-6,8-dimethoxy-xanthone (Computed)[2] |

| Molecular Formula | C₁₅H₁₂O₅ | C₁₅H₁₂O₆ | C₁₅H₁₂O₆ |

| Molecular Weight | 272.25 g/mol | 288.25 g/mol | 288.25 g/mol |

| Melting Point (°C) | Not available | 202 | Not available |

| Boiling Point (°C) | Not available | 546.3±50.0 at 760 mmHg | Not available |

| pKa | Not available | Not available | Not available |

| LogP (Lipophilicity) | Not available | Not available | 2.7 |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. Limited solubility in water. | Soluble in Methanol | Not available |

Experimental Protocols for Physicochemical Property Determination

-

Principle: The melting point is the temperature at which a solid turns into a liquid. It is a crucial indicator of purity.

-

Methodology (Capillary Method):

-

A small, powdered sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range at which the substance melts is recorded.

-

-

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For a phenolic compound like this compound, it describes the tendency to donate its hydroxyl proton.

-

Methodology (Spectrophotometric Titration):

-

Prepare a series of buffer solutions with a range of known pH values.

-

Dissolve a known concentration of the compound in each buffer solution.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

The pKa can be determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

-

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol (B41247) and water. LogP is a measure of lipophilicity, which influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Methodology (Shake-Flask Method):

-

Prepare a solution of the compound in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Spectral Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds.

Table 2: Key Spectral Data for Xanthone Derivatives

| Technique | General Xanthone Characteristics |

| ¹H NMR | Aromatic protons typically appear in the range of δ 6.0-8.0 ppm. Methoxy (B1213986) group protons appear as singlets around δ 3.8-4.0 ppm. The hydroxyl proton signal can be broad and its chemical shift is dependent on the solvent and concentration. |

| ¹³C NMR | The carbonyl carbon (C-9) of the xanthone scaffold typically resonates around δ 180 ppm. Aromatic carbons appear in the range of δ 90-165 ppm. Methoxy carbons resonate around δ 55-65 ppm. |

| FT-IR (cm⁻¹) | Characteristic peaks include O-H stretching (around 3400 cm⁻¹), C-H stretching of aromatic rings (around 3100-3000 cm⁻¹), C=O stretching of the ketone (around 1650 cm⁻¹), C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹), and C-O stretching of ethers (around 1200-1000 cm⁻¹). |

| UV-Vis (nm) | Xanthones typically exhibit three to four characteristic absorption bands in the UV-Vis spectrum, usually in the ranges of 230-260 nm, 280-340 nm, and sometimes a shoulder or a weak band above 350 nm. |

| Mass Spectrometry | The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound is observed. Fragmentation patterns can provide information about the structure, often involving the loss of methoxy or hydroxyl groups. |

Experimental Protocols for Spectroscopic Analysis

-

Methodology:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, coupling constants, and integration to elucidate the structure. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for more complex structural assignments.

-

-

Methodology:

-

Prepare the sample, typically as a KBr pellet or a thin film.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Methodology:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, ethanol).

-

Record the UV-Vis spectrum over a range of approximately 200-800 nm.

-

Determine the wavelengths of maximum absorbance (λmax).

-

Synthesis

General Synthetic Workflow

General workflow for xanthone synthesis.

Biological Activities and Signaling Pathways

Xanthone derivatives are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

The presence of the hydroxyl group on the xanthone scaffold suggests that this compound likely possesses antioxidant properties by acting as a free radical scavenger.

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test compound.

-

Mix the test compound solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

-

Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity and Signaling Pathway Modulation

Xanthones have been reported to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Xanthones may inhibit this pathway at various points.

Potential inhibition of the NF-κB signaling pathway.

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Xanthones have been shown to interfere with this pathway.

Potential modulation of the MAPK signaling pathway.

-

Principle: This assay evaluates the ability of a compound to reduce the production of pro-inflammatory mediators in cultured cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Methodology:

-

Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate media.

-

Seed the cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

After an incubation period, collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent, or cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

A reduction in the levels of these mediators in the presence of the test compound indicates anti-inflammatory activity.

-

Conclusion

This compound, as a member of the xanthone family, holds promise as a bioactive compound with potential therapeutic applications. This technical guide has provided an overview of its likely physicochemical properties and outlined standard experimental procedures for their determination. Furthermore, it has highlighted its potential as an antioxidant and anti-inflammatory agent through the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate the specific physicochemical characteristics and to confirm the biological activities and mechanisms of action of this particular xanthone derivative, which will be crucial for its future development in the pharmaceutical and nutraceutical industries.

References

Spectral Data Analysis of 2-Hydroxy-1,8-dimethoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral analysis of 2-Hydroxy-1,8-dimethoxyxanthone, a member of the xanthone (B1684191) family of organic compounds known for their diverse pharmacological activities. Due to the limited availability of published, experimentally verified spectral data for this compound, this guide will utilize the comprehensive spectral data of a closely related isomer, 1,8-dihydroxy-3,5-dimethoxyxanthone , as a representative example to illustrate the principles of spectral interpretation for this class of molecules. The methodologies and interpretation strategies outlined herein are directly applicable to the analysis of this compound.

Data Presentation: Spectral Data of 1,8-dihydroxy-3,5-dimethoxyxanthone

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 1,8-dihydroxy-3,5-dimethoxyxanthone.

Table 1: ¹H NMR Spectral Data of 1,8-dihydroxy-3,5-dimethoxyxanthone (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 12.88 | s | - | 1H | 1-OH |

| 11.40 | s | - | 1H | 8-OH |

| 7.22 | d | 8.8 | 1H | H-6 |

| 6.71 | d | 8.8 | 1H | H-7 |

| 6.54 | d | 2.2 | 1H | H-4 |

| 6.35 | d | 2.2 | 1H | H-2 |

| 3.96 | s | - | 3H | 5-OCH₃ |

| 3.89 | s | - | 3H | 3-OCH₃ |

Data sourced from a study on compounds isolated from Cythula tomentosa.[1]

Table 2: ¹³C NMR Spectral Data of 1,8-dihydroxy-3,5-dimethoxyxanthone (75 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 181.0 | C | C-9 |

| 164.3 | C | C-3 |

| 162.2 | C | C-1 |

| 157.8 | C | C-4a |

| 157.0 | C | C-8 |

| 147.2 | C | C-5 |

| 138.8 | C | C-10a |

| 125.0 | CH | C-6 |

| 110.0 | C | C-8a |

| 109.8 | CH | C-7 |

| 98.4 | CH | C-2 |

| 93.6 | CH | C-4 |

| 57.4 | CH₃ | 5-OCH₃ |

| 56.0 | CH₃ | 3-OCH₃ |

Data sourced from a study on compounds isolated from Cythula tomentosa.[1]

Table 3: IR and MS Spectral Data of 1,8-dihydroxy-3,5-dimethoxyxanthone

| Spectroscopic Technique | Key Signals | Interpretation |

| IR (KBr, cm⁻¹) | 3856-3630, 1662, 1637, 1578, 1283, 1163 | Chelated OH group(s), α,β-unsaturated carbonyl group, aromatic C=C stretching, C-O stretching |

| Mass Spectrometry (FAB-MS) | m/z 288 [M]⁺, 273, 241, 230 | Molecular ion peak consistent with the molecular formula C₁₅H₁₂O₆, and characteristic fragmentation pattern |

Data sourced from a study on compounds isolated from Cythula tomentosa.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the spectral analysis of xanthone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the purified xanthone sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube.[2][3]

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]

-

The sample is thoroughly mixed to ensure homogeneity. If any particulate matter is present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette.[3]

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

For ¹H NMR: A standard single-pulse experiment is used with a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated.[2]

-

For ¹³C NMR: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used with a spectral width of about 220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a relaxation delay of 2 seconds are employed.[2]

-

2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed.[4][5]

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (commonly diamond) is cleaned with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue, and a background spectrum is collected.

-

A small amount of the solid, powdered sample is placed directly onto the ATR crystal.

-

Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal surface.[6]

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using an FTIR spectrometer.

-

Data is typically collected over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of the sample is prepared by dissolving a small amount of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1-10 µg/mL.

-

The solution is filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

Instrumentation and Data Acquisition (LC-MS/MS):

-

The sample is introduced into the mass spectrometer via a liquid chromatography system (LC).

-

Chromatography: A reverse-phase C18 column is commonly used with a gradient elution of water and acetonitrile, both often containing a small amount of formic acid to aid ionization.

-

Mass Spectrometry: An electrospray ionization (ESI) source in positive or negative ion mode is typically used. High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are employed to obtain accurate mass measurements.

-

MS/MS fragmentation data is acquired to aid in structural elucidation.[1]

Visualizations

Workflow for Spectral Analysis of a Natural Product

Caption: Workflow for the isolation and structural elucidation of a xanthone.

Structure and Key Spectral Features of this compound

Caption: Chemical structure and expected key spectral features.

Conclusion

The structural elucidation of this compound, like other natural products, relies on a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and formula. The data from the closely related isomer, 1,8-dihydroxy-3,5-dimethoxyxanthone, provides a robust framework for the interpretation of the spectral data for the title compound. This guide outlines the standard protocols and expected data, serving as a valuable resource for researchers in the field of natural product chemistry and drug development.

References

- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 2. benchchem.com [benchchem.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. 1H and13C NMR Spectroscopy of mono-, di-, tri- and tetrasubstituted xanthones [periodicos.capes.gov.br]

- 5. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

The Silent Scaffolds: An In-Depth Technical Guide to the In Silico Prediction of 2-Hydroxy-1,8-dimethoxyxanthone Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold.[1] They are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] 2-Hydroxy-1,8-dimethoxyxanthone is a specific xanthone (B1684191) derivative that holds therapeutic promise. This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of this compound, with a focus on its potential anti-inflammatory effects through the modulation of the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

This document will detail the experimental protocols for a suite of computational techniques, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis. By leveraging these in silico tools, researchers can efficiently screen for potential biological activities, elucidate mechanisms of action, and guide further experimental validation, thereby accelerating the drug discovery and development process.

Predicted Physicochemical and ADMET Properties

A critical initial step in the in silico evaluation of a potential drug candidate is the prediction of its ADMET properties. These properties are crucial determinants of a compound's pharmacokinetic and pharmacodynamic behavior. For this compound, we can predict these properties using its SMILES (Simplified Molecular Input Line Entry System) representation: COC1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(O)C=C3OC.

Various online web servers and software can be utilized for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab 2.0. The following table summarizes the predicted physicochemical and ADMET properties for this compound.

| Property | Predicted Value | Acceptable Range/Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 272.25 g/mol | < 500 g/mol (Lipinski's Rule of 5) |

| LogP (o/w) | 3.10 | ≤ 5 (Lipinski's Rule of 5) |

| Hydrogen Bond Donors | 1 | ≤ 5 (Lipinski's Rule of 5) |

| Hydrogen Bond Acceptors | 5 | ≤ 10 (Lipinski's Rule of 5) |

| Molar Refractivity | 73.50 | 40 - 130 |

| Topological Polar Surface Area | 66.76 Ų | < 140 Ų |

| Pharmacokinetics | ||

| GI Absorption | High | High absorption is favorable for oral drugs. |

| BBB Permeant | Yes | Indicates potential for central nervous system activity. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C9 Inhibitor | No | Less likely to interact with drugs metabolized by CYP2C9. |

| CYP2D6 Inhibitor | No | Less likely to interact with drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low probability of being a mutagen. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Skin Sensitization | Low | Low probability of causing an allergic skin reaction. |

Experimental Protocols

ADMET Prediction

Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of this compound using in silico methods.

Methodology:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to its SMILES format: COC1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(O)C=C3OC.

-

-

Web Server Submission:

-

Access a free ADMET prediction web server such as SwissADME (--INVALID-LINK--) or pkCSM (--INVALID-LINK--).

-

Input the SMILES string of this compound into the submission form.

-

Initiate the prediction process.

-

-

Data Analysis:

-

Collect the predicted ADMET parameters.

-

Analyze the results based on established thresholds for drug-likeness (e.g., Lipinski's Rule of 5) and potential toxicity flags.

-

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with the TLR4/MD-2 complex and the NF-κB p50/p65 heterodimer.

Methodology:

-

Target Protein Preparation:

-

Download the crystal structures of the target proteins from the Protein Data Bank (PDB):

-

Prepare the protein for docking using software like AutoDockTools or Schrödinger Maestro. This involves removing water molecules, adding polar hydrogens, and assigning charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound from its SMILES string using software like Avogadro or ChemDraw.

-

Perform energy minimization of the ligand structure.

-

Save the ligand in a suitable format (e.g., .pdbqt for AutoDock Vina).

-

-

Docking Simulation:

-

Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.

-

Set up the grid box to encompass the defined binding site.

-

Perform the docking simulation using software such as AutoDock Vina or Glide.

-

-

Analysis of Results:

-

Analyze the docking poses and their corresponding binding affinities (e.g., in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.

-

Pharmacophore Modeling

Objective: To identify the key chemical features of xanthones responsible for their anti-inflammatory activity and to use this model for virtual screening.

Methodology:

-

Training Set Selection:

-

Compile a set of known active xanthone derivatives with reported anti-inflammatory activity (e.g., inhibition of NF-κB or TLR4 signaling).

-

Include a set of inactive or less active molecules for model validation.

-

-

Pharmacophore Model Generation:

-

Align the 3D structures of the active compounds in the training set.

-

Use software like LigandScout, PharmaGist, or Discovery Studio to generate pharmacophore models based on common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).

-

-

Model Validation:

-

Validate the generated pharmacophore model by screening a test set of active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, PubChem) for novel potential anti-inflammatory agents.

-

Predicted Signaling Pathway Modulation

Based on existing literature on the anti-inflammatory properties of xanthones, a plausible mechanism of action for this compound is the inhibition of the TLR4/NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

Conclusion

The in silico prediction of the bioactivity of this compound offers a powerful and resource-efficient approach to guide drug discovery efforts. By employing a combination of ADMET prediction, molecular docking, and pharmacophore modeling, researchers can gain valuable insights into the therapeutic potential of this natural product. The predicted favorable ADMET profile and potential inhibitory activity against the TLR4/NF-κB signaling pathway highlight this compound as a promising candidate for further investigation as an anti-inflammatory agent. The methodologies and workflows detailed in this guide provide a robust framework for the computational evaluation of this and other bioactive small molecules.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of 2-Hydroxy-1,8-dimethoxyxanthone

Disclaimer: Publicly available research specifically detailing the preliminary cytotoxicity screening of 2-Hydroxy-1,8-dimethoxyxanthone is limited. This guide, therefore, presents a comprehensive overview based on established methodologies and data from structurally similar xanthone (B1684191) derivatives to provide a predictive framework for researchers, scientists, and drug development professionals.

Xanthones are a class of polyphenolic compounds found in various plants and are recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The cytotoxic effects of many xanthone derivatives are often attributed to their ability to induce programmed cell death (apoptosis) in cancer cells, making them promising candidates for drug discovery.[1][3] This document outlines the typical experimental protocols and potential mechanisms of action for evaluating the cytotoxic potential of xanthones, using this compound as a focal point.

Data Presentation: Cytotoxicity of Structurally Similar Xanthone Derivatives

To contextualize the potential efficacy of this compound, the following table summarizes the cytotoxic activities of various other xanthone derivatives against different cancer cell lines. This data illustrates the general potency of this class of compounds.

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |

| 1,3,7-Trihydroxy-12H-benzo[b]xanthen-12-one | HepG2 | Not specified, but showed highest cytotoxicity among tested compounds | [3] |

| Compound 16 (a 3-methyl-1-hydroxyxanthone derivative) | A-549 | 9.37 | [4] |

| Compound 16 (a 3-methyl-1-hydroxyxanthone derivative) | A549/Taxol | 6.41 | [4] |

| Compound 17 (a 3-methyl-1-hydroxyxanthone derivative) | SMMC-7721 | 13.93 | [4] |

| 1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone | HepG2 | 18.00 ± 0.84 (µg/mL) | [1] |

| 1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone | HL-60 | 24.80 ± 1.79 (µg/mL) | [1] |

| 1,3,8-trihydroxyxanthone | MCF-7 | 184 ± 15 | [5] |

| 1,3,8-trihydroxyxanthone | WiDr | 254 ± 15 | [5] |

| 1,3,8-trihydroxyxanthone | HeLa | 277 ± 9 | [5] |

| 1,5,6-trihydroxyxanthone | WiDr | 209 ± 4 | [5] |

| 1,5,6-trihydroxyxanthone | HeLa | 241 ± 13 | [5] |

| Gerontoxanthone C hydrate | KB, HeLa S3, MCF-7, Hep G2 | 5.6 to 7.5 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity screening of a novel compound like this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][7]

Materials:

-

Cancer cell lines (e.g., HepG2, HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).[2]

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[2][7]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][7]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2][7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity due to loss of membrane integrity.[2]

Materials:

-

LDH cytotoxicity assay kit

-

Cancer cell lines

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with various concentrations of this compound as described for the MTT assay.[2]

-

Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[2]

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.[2]

-

LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.[2]

-

Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).[2]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which normalizes the LDH release from treated cells to the spontaneous and maximum release controls.[2]

Mandatory Visualization

Caption: Experimental workflow for cytotoxicity determination using the MTT assay.

Plausible Signaling Pathway for Xanthone-Induced Apoptosis

Several studies on xanthone derivatives suggest that their cytotoxic effects are mediated through the induction of apoptosis via the intrinsic mitochondrial pathway.[3][8] A plausible mechanism involves the upregulation of tumor suppressor proteins like p53, which in turn modulates the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[8] This leads to changes in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[3][8]

Caption: Plausible intrinsic apoptosis signaling pathway induced by xanthones.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Anti-tumour effects of xanthone derivatives and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Method for the Quantification of 2-Hydroxy-1,8-dimethoxyxanthone

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Hydroxy-1,8-dimethoxyxanthone. The described method is suitable for researchers, scientists, and professionals in drug development and natural product analysis. The protocol employs a standard C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This method provides excellent linearity, precision, and accuracy, making it a reliable tool for quality control and research applications.

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds found in various plant families. They are known for a wide range of pharmacological activities. This compound is a specific xanthone (B1684191) derivative that requires accurate quantification for research, quality control of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of complex mixtures, such as those found in natural product extracts.[1][2][3][4] This document provides a comprehensive protocol for the development and validation of an HPLC method tailored for this specific analyte.

Experimental Protocol

2.1. Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

-

Column: Phenomenex Luna® C18(2) 100 Å, 150 x 4.6 mm, 5 µm, or equivalent.

-

Software: OpenLab CDS ChemStation Edition or equivalent.

-

Chemicals & Reagents:

-

This compound reference standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (B129727) (HPLC grade).

-

Water (HPLC grade, filtered and deionized).

-

Formic acid (LC-MS grade).

-

2.2. Chromatographic Conditions

The separation is achieved using a reversed-phase C18 column.[5][6][7] The conditions outlined below were optimized for the best resolution and peak shape of the analyte.

| Parameter | Condition |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-2 min: 60% B2-10 min: 60-95% B10-12 min: 95% B12-12.1 min: 95-60% B12.1-15 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

2.3. Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60% Acetonitrile, 40% Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2.4. Sample Preparation (from a Plant Matrix)

Proper sample preparation is crucial for accurate analysis and to prevent contamination of the HPLC system.[8][9][10]

-

Extraction: Weigh 1 g of the dried, powdered plant material. Add 20 mL of methanol and perform sonication for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

Method Validation and Data

The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines for specificity, linearity, accuracy, and precision.[5][11]

3.1. Specificity The specificity of the method was determined by comparing the chromatograms of a blank (mobile phase), the standard solution, and a sample extract. The retention time of the analyte peak in the sample chromatogram matched that of the reference standard, and no interfering peaks were observed at this retention time in the blank.

3.2. Quantitative Data Summary

The following table summarizes the key performance characteristics of the HPLC method for the quantification of this compound.

| Parameter | Result |

| Retention Time (t_R) | 7.8 ± 0.2 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (% Recovery) | 98.5% - 101.2% |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

Caption: Workflow for quantification of this compound.

4.2. HPLC Method Development Logic

The development of a robust HPLC method follows a logical progression of optimizing various parameters.

Caption: Logical steps for developing the HPLC quantification method.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantification of this compound. The validation results confirm that the method is linear, precise, and accurate, making it highly suitable for routine analysis in quality control laboratories and for research purposes involving this compound.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry - UNIV OF MISSISSIPPI [portal.nifa.usda.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the ¹H and ¹³C NMR Assignment of 2-Hydroxy-1,8-dimethoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 2-hydroxy-1,8-dimethoxyxanthone. The information herein is intended to support researchers in the fields of natural product chemistry, medicinal chemistry, and drug development in the structural elucidation and characterization of xanthone (B1684191) derivatives.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are widely distributed in nature and exhibit a broad range of biological activities, making them promising candidates for drug discovery. This compound is a representative member of this class. Accurate NMR spectral assignment is crucial for the unambiguous identification and characterization of such molecules, ensuring the integrity of research findings and facilitating the development of new therapeutic agents.

Predicted ¹H and ¹³C NMR Data

Due to the lack of a publicly available, complete experimental dataset for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally related xanthones reported in the scientific literature. The numbering of the xanthone scaffold used for the assignments is shown in Figure 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.80 - 6.95 | d | ~2.0 |

| H-4 | 7.25 - 7.40 | d | ~8.5 |

| H-5 | 7.60 - 7.75 | t | ~8.0 |

| H-6 | 7.15 - 7.30 | d | ~8.0 |

| H-7 | 6.90 - 7.05 | d | ~8.0 |

| 1-OCH₃ | 3.90 - 4.00 | s | - |

| 8-OCH₃ | 3.95 - 4.05 | s | - |

| 2-OH | 5.0 - 6.0 (broad) | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 160.0 - 162.0 |

| C-2 | 145.0 - 147.0 |

| C-3 | 115.0 - 117.0 |

| C-4 | 123.0 - 125.0 |

| C-4a | 155.0 - 157.0 |

| C-5 | 133.0 - 135.0 |

| C-6 | 118.0 - 120.0 |

| C-7 | 110.0 - 112.0 |

| C-8 | 158.0 - 160.0 |

| C-8a | 108.0 - 110.0 |

| C-9 (C=O) | 180.0 - 182.0 |

| C-9a | 105.0 - 107.0 |

| C-10a | 148.0 - 150.0 |

| 1-OCH₃ | 55.5 - 56.5 |

| 8-OCH₃ | 56.0 - 57.0 |

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of xanthone compounds.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

3.2. NMR Spectrometer Setup

-

Use a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field instrument.

-

Tune and shim the spectrometer to the specific solvent and sample.

-

Set the sample temperature to 298 K (25 °C).

3.3. ¹H NMR Data Acquisition

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Spectral width: 12-16 ppm

-

Pulse width: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

-

3.4. ¹³C NMR Data Acquisition

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Spectral width: 200-220 ppm

-

Pulse width: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (adjust for desired signal-to-noise ratio)

-

3.5. Data Processing

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) for ¹H and the solvent signal for ¹³C (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the chemical structure and the workflow for NMR data analysis.

Figure 1: Chemical structure of this compound with IUPAC numbering.

Application Notes and Protocols for In Vitro Antioxidant Assays of 2-Hydroxy-1,8-dimethoxyxanthone

For the attention of: Researchers, scientists, and drug development professionals.

Application Notes

Xanthones are a class of polyphenolic compounds known for their wide range of pharmacological activities, including antioxidant effects.[1][2] The antioxidant capacity of xanthones is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, a mechanism influenced by the number and position of hydroxyl groups on the xanthone (B1684191) scaffold.[3] In vitro assays like DPPH and ABTS are fundamental tools for the initial screening and characterization of the antioxidant potential of novel or synthesized xanthone derivatives such as 2-Hydroxy-1,8-dimethoxyxanthone.

The DPPH assay is a rapid and straightforward method based on the reduction of the stable DPPH free radical, which is purple, to the non-radical, yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[4][5] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's radical scavenging ability.[6]

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7][8] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[9] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance at around 734 nm is quantified.[8][10] This assay is applicable to both hydrophilic and lipophilic antioxidants.

When evaluating this compound, it is crucial to include a positive control, such as ascorbic acid or Trolox, for which the antioxidant activity is well-characterized. The results are typically expressed as the IC50 value, which represents the concentration of the test compound required to scavenge 50% of the free radicals. A lower IC50 value signifies a higher antioxidant potency.[7]

Comparative Antioxidant Activity of Various Xanthones

To provide a reference for the potential antioxidant activity of this compound, the following table summarizes the reported IC50 values for other xanthone derivatives from DPPH and ABTS assays.

| Xanthone Derivative | Assay | IC50 (µM) | Reference |

| 1,3,6,7-Tetrahydroxyxanthone | DPPH | 28.45 | [11] |

| Garcinone E | DPPH | 63.05 | [11] |

| Garcinoxanthone S | DPPH | 68.55 | [11] |

| Compound 1 (a prenylated xanthone) | DPPH | 19.64 | [12] |

| Compound 6 (a prenylated xanthone) | DPPH | 66.88 | [12] |

Note: Lower IC50 values indicate stronger antioxidant activity.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from methodologies used for evaluating xanthone compounds.[4][6]

a. Materials and Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or ethanol

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

b. Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Adjust the absorbance of the solution to approximately 1.0 ± 0.02 at 517 nm using a spectrophotometer.[11]

-

Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µM). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

-

Assay:

-

To each well of a 96-well microplate, add 100 µL of the DPPH solution.

-

Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

-

For the blank, add 100 µL of the solvent instead of the test compound.

-

-

Incubation and Measurement: Incubate the microplate in the dark at room temperature for 30 minutes.[7] Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or control.

-

Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ABTS Radical Cation Scavenging Assay

This protocol is based on standard procedures for natural compounds.[5][7][9]

a. Materials and Reagents:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Methanol or ethanol

-

Phosphate-buffered saline (PBS)

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

b. Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Working ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ stock solution with methanol or PBS to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[7]

-

Preparation of Test Compound and Control: Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.

-

Assay:

-

To each well of a 96-well microplate, add a small volume of the test compound or positive control at different concentrations (e.g., 10 µL).

-

Add a larger volume of the working ABTS•+ solution (e.g., 190 µL) to each well.

-

-

Incubation and Measurement: Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).[8] Measure the absorbance at 734 nm using a microplate reader.

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without the test compound) and A_sample is the absorbance in the presence of the test compound.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. iosrjen.org [iosrjen.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy, Stability, and Safety Evaluation of New Polyphenolic Xanthones Towards Identification of Bioactive Compounds to Fight Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. benchchem.com [benchchem.com]

- 12. Prenylated Xanthones from the Bark of Garcinia xanthochymus and Their 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Cell-Based Assays for Measuring Anticancer Activity of 2-Hydroxy-1,8-dimethoxyxanthone

Introduction

2-Hydroxy-1,8-dimethoxyxanthone is a member of the xanthone (B1684191) class of organic compounds, which are known for their diverse pharmacological properties.[1] Xanthone derivatives, found in various plants and fungi, have demonstrated a range of biological activities, and are of significant interest in drug discovery, particularly for their potential as anticancer agents.[1][2] The anticancer effects of xanthones are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in tumor progression.[1][3]

This document provides detailed protocols for a panel of essential cell-based assays to evaluate the in vitro anticancer efficacy of this compound. The described assays—MTT for cell viability, Annexin V/PI for apoptosis, and Propidium Iodide for cell cycle analysis—are fundamental tools for researchers, scientists, and drug development professionals to characterize the compound's cytotoxic and cytostatic effects on cancer cell lines.

Data Presentation: Anticancer Activity Profile

The cytotoxic effect of xanthone derivatives can be quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC50 values for various hydroxyxanthone compounds against several human cancer cell lines, illustrating the potential potency of this class of molecules.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |

| 1,3,8-Trihydroxyxanthone | MCF-7 | Breast Cancer | 184 ± 15[2][4] |

| 1,3,8-Trihydroxyxanthone | WiDr | Colorectal Cancer | 254 ± 15[2][4] |

| 1,3,8-Trihydroxyxanthone | HeLa | Cervical Cancer | 277 ± 9[2][4] |

| 1,5,6-Trihydroxyxanthone | WiDr | Colorectal Cancer | 209 ± 4[4] |

| 1,5,6-Trihydroxyxanthone | HeLa | Cervical Cancer | 241 ± 13[4] |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | Liver Carcinoma | 9.18[5] |

| Gerontoxanthone C | A549 | Lung Cancer | 9.69[6] |

| Gerontoxanthone C | MCF-7 | Breast Cancer | 14.86[6] |

Mandatory Visualizations

Experimental and Mechanistic Diagrams

The following diagrams illustrate the general experimental workflow for assessing the anticancer compound and a potential signaling pathway for apoptosis induction.

Caption: General workflow for evaluating the anticancer activity of a test compound.

Caption: A potential apoptosis signaling pathway induced by xanthone derivatives.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[7] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[7] The amount of formazan produced, which is dissolved for measurement, is directly proportional to the number of living cells.[8]

Materials and Reagents

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

Procedure

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

-

Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator.[9]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7][10]

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C.[7] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[7]

Data Analysis

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.